molecular formula C16H16N2O3 B119897 2-(2,3,4-trimethoxyphenyl)-1H-benzimidazole CAS No. 150462-67-2

2-(2,3,4-trimethoxyphenyl)-1H-benzimidazole

Cat. No. B119897
M. Wt: 284.31 g/mol
InChI Key: ZMRGQVVZKQOXCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3,4-trimethoxyphenyl)-1H-benzimidazole, commonly known as TMB or Trimetazidine, is a benzimidazole derivative that has been extensively studied for its beneficial effects on various physiological and biochemical processes. TMB has been found to possess anti-ischemic and anti-anginal properties, making it a promising candidate for the treatment of cardiovascular diseases.

Mechanism Of Action

TMB exerts its anti-ischemic and anti-anginal effects by inhibiting the mitochondrial long-chain 3-ketoacyl-CoA thiolase enzyme, which is involved in the beta-oxidation of fatty acids. This inhibition leads to a shift in myocardial energy metabolism from fatty acid oxidation to glucose oxidation, which is more efficient and produces less oxygen demand. TMB also increases the production of ATP, which is essential for maintaining myocardial contractility.

Biochemical And Physiological Effects

TMB has been found to improve myocardial energy metabolism, reduce oxidative stress-induced cell damage, and protect against ischemic injury. It has also been shown to improve left ventricular function and reduce the incidence of ventricular arrhythmias. TMB has been found to be well-tolerated and safe in clinical trials, with minimal side effects.

Advantages And Limitations For Lab Experiments

One advantage of using TMB in lab experiments is its well-established mechanism of action and beneficial effects on myocardial energy metabolism. However, TMB can be difficult to synthesize and purify, which may limit its use in some experiments. Additionally, the optimal dosage and administration route of TMB may vary depending on the experimental conditions, which can make it challenging to compare results across studies.

Future Directions

Future research on TMB could focus on its potential use in the treatment of other cardiovascular diseases such as heart failure and hypertension. Additionally, the development of new synthesis methods and purification techniques could improve the availability and affordability of TMB for research purposes. Further studies could also investigate the optimal dosage and administration route of TMB for different experimental conditions. Finally, the potential long-term effects of TMB on cardiovascular health could be explored in clinical trials.
Conclusion:
In conclusion, TMB is a promising candidate for the treatment of cardiovascular diseases due to its anti-ischemic and anti-anginal properties. Its mechanism of action involves the inhibition of the mitochondrial long-chain 3-ketoacyl-CoA thiolase enzyme, which leads to a shift in myocardial energy metabolism from fatty acid oxidation to glucose oxidation. TMB has been found to improve myocardial energy metabolism, reduce oxidative stress-induced cell damage, and protect against ischemic injury. However, its use in lab experiments may be limited by its synthesis and purification challenges, as well as the variability in optimal dosage and administration route. Future research could focus on exploring the potential use of TMB in the treatment of other cardiovascular diseases, improving its availability and affordability, and investigating its long-term effects on cardiovascular health.

Synthesis Methods

TMB can be synthesized by the condensation of 2,3,4-trimethoxybenzaldehyde with o-phenylenediamine in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol and is carried out at a temperature of around 100°C. The resulting product is then purified by recrystallization from a suitable solvent.

Scientific Research Applications

TMB has been extensively studied for its anti-ischemic and anti-anginal properties. It has been found to improve myocardial energy metabolism by inhibiting the beta-oxidation of fatty acids and promoting glucose oxidation. TMB has also been shown to reduce the production of reactive oxygen species and improve mitochondrial function, thereby protecting against oxidative stress-induced cell damage.

properties

CAS RN

150462-67-2

Product Name

2-(2,3,4-trimethoxyphenyl)-1H-benzimidazole

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

2-(2,3,4-trimethoxyphenyl)-1H-benzimidazole

InChI

InChI=1S/C16H16N2O3/c1-19-13-9-8-10(14(20-2)15(13)21-3)16-17-11-6-4-5-7-12(11)18-16/h4-9H,1-3H3,(H,17,18)

InChI Key

ZMRGQVVZKQOXCU-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)C2=NC3=CC=CC=C3N2)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C2=NC3=CC=CC=C3N2)OC)OC

synonyms

1H-BENZIMIDAZOLE, 2-(2,3,4-TRIMETHOXYPHENYL)-

Origin of Product

United States

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